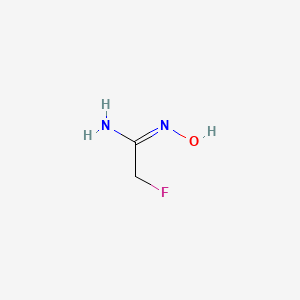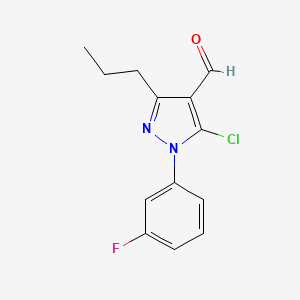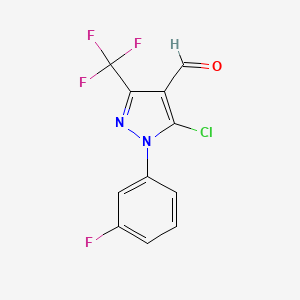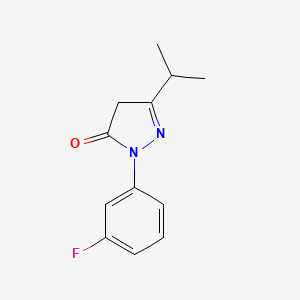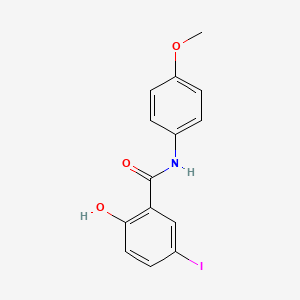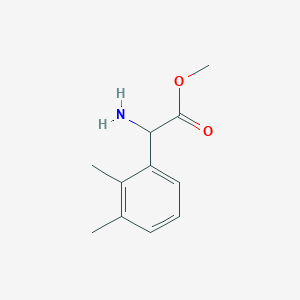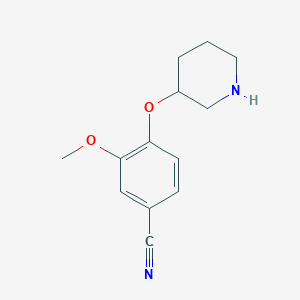
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol, also known as 3-Nitrophenyl Trifluorobutyl Ether (NPTBE), is an ether compound containing a trifluoromethyl group. It is a versatile chemical used in a variety of applications, including in the synthesis of pharmaceuticals, biopolymers, and other compounds. NPTBE is also used in the synthesis of polymers, surfactants, and other materials. It has been studied for its potential use in drug delivery, as well as its potential use in the treatment of cancer and other diseases.
科学研究应用
NPTBE has been studied for its potential applications in the fields of medicine, biotechnology, and materials science. In medicine, NPTBE has been studied for its potential use in drug delivery, as it has been found to be non-toxic and biocompatible. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. In biotechnology, NPTBE has been studied for its potential use as a polymerization initiator, and it has been found to be effective in the synthesis of polymers and surfactants. In materials science, NPTBE has been studied for its potential use as a surfactant and as a lubricant.
作用机制
NPTBE has been found to act as a proton donor, meaning that it can donate protons to other molecules. This allows it to form hydrogen bonds with other molecules, which can lead to the formation of stable complexes. In addition, NPTBE can also act as an electron acceptor, meaning that it can accept electrons from other molecules. This allows it to participate in electron transfer reactions, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
NPTBE has been found to be non-toxic and biocompatible, making it suitable for use in medical applications. In addition, it has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential therapeutic applications.
实验室实验的优点和局限性
The main advantage of using NPTBE in laboratory experiments is that it is non-toxic and biocompatible, making it safe to use in experiments. In addition, it is relatively easy to synthesize and purify, making it a convenient reagent. However, it is important to note that NPTBE is very reactive and can react with other molecules, so it is important to take precautions when using it in experiments.
未来方向
The potential applications of NPTBE are still being studied, and there are many potential future directions for research. These include further studies on its potential use in drug delivery, its potential use in the treatment of cancer, its potential use as a polymerization initiator, and its potential use as a surfactant and lubricant. In addition, further studies could be conducted to investigate the potential of NPTBE to form hydrogen bonds and participate in electron transfer reactions. Finally, further studies could be conducted to investigate the potential of NPTBE to interact with other molecules and form stable complexes.
合成方法
NPTBE is synthesized by the reaction of 1,1,1-trifluoro-2-nitrobenzene with 2-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of around 100°C, and the reaction is complete after several hours. The product is then purified by distillation or chromatography.
属性
IUPAC Name |
1,1,1-trifluoro-2-(3-nitrophenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-9(15,10(11,12)13)7-4-3-5-8(6-7)14(16)17/h3-6,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAROGWFJFQXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

